Armillarinin Armillarinin Armillarinin belongs to the class of organic compounds known as melleolides and analogues. Melleolides and analogues are compounds with a structure characterized by the presence of a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3, 6, 6, 7b-tetramethyl-cyclobuta[e]indene moiety. Armillarinin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, armillarinin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, armillarinin can be found in mushrooms. This makes armillarinin a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 127486-63-9
VCID: VC21271934
InChI: InChI=1S/C24H29ClO7/c1-12-18(14(27)6-15(31-5)19(12)25)20(28)32-17-9-22(4)16-8-21(2,3)11-23(16,29)7-13(10-26)24(17,22)30/h6-7,10,16-17,27,29-30H,8-9,11H2,1-5H3/t16-,17-,22-,23+,24+/m1/s1
SMILES: CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C
Molecular Formula: C24H29ClO7
Molecular Weight: 464.9 g/mol

Armillarinin

CAS No.: 127486-63-9

Cat. No.: VC21271934

Molecular Formula: C24H29ClO7

Molecular Weight: 464.9 g/mol

* For research use only. Not for human or veterinary use.

Armillarinin - 127486-63-9

Specification

Description Armillarinin belongs to the class of organic compounds known as melleolides and analogues. Melleolides and analogues are compounds with a structure characterized by the presence of a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3, 6, 6, 7b-tetramethyl-cyclobuta[e]indene moiety. Armillarinin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, armillarinin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, armillarinin can be found in mushrooms. This makes armillarinin a potential biomarker for the consumption of this food product.
CAS No. 127486-63-9
Molecular Formula C24H29ClO7
Molecular Weight 464.9 g/mol
IUPAC Name [(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
Standard InChI InChI=1S/C24H29ClO7/c1-12-18(14(27)6-15(31-5)19(12)25)20(28)32-17-9-22(4)16-8-21(2,3)11-23(16,29)7-13(10-26)24(17,22)30/h6-7,10,16-17,27,29-30H,8-9,11H2,1-5H3/t16-,17-,22-,23+,24+/m1/s1
Standard InChI Key XOGUZUVXPLTDMB-FUVFEPFRSA-N
Isomeric SMILES CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3CC(C4)(C)C)O)C=O)O)C
SMILES CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C
Canonical SMILES CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2(C(=CC4(C3CC(C4)(C)C)O)C=O)O)C
Melting Point 152-155°C

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